H-c(Cys3-Phe6-Phe7-DTrp8-Lys9-Thr10-Phe11-Cys14)-OH
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Overview
Description
Preparation Methods
1-Octadecanethiol can be synthesized through several methods:
Reduction of Octadecanoyl Chloride: This method involves the reduction of octadecanoyl chloride using lithium aluminum hydride in anhydrous ether.
Hydrogenation of Octadecanal: Octadecanal can be hydrogenated in the presence of a catalyst such as palladium on carbon to produce 1-octadecanethiol.
Industrial Production: Industrially, 1-octadecanethiol is produced by the reaction of octadecyl chloride with sodium hydrosulfide in the presence of a phase transfer catalyst.
Chemical Reactions Analysis
1-Octadecanethiol undergoes various chemical reactions:
Substitution: It can react with halides to form thioethers.
Self-Assembled Monolayers: 1-Octadecanethiol forms self-assembled monolayers on gold surfaces, which are used to modify the surface properties of materials.
Scientific Research Applications
1-Octadecanethiol has a wide range of applications in scientific research:
Surface Modification: It is used to create hydrophobic surfaces with high wettability and low surface energy.
Electrochemical Analysis: It enhances the superhydrophobic properties of materials like nano-sized copper films, graphene, and silica.
Detection of Organic Pollutants: It is used in the detection of organic pollutants due to its ability to form self-assembled monolayers.
Mechanism of Action
1-Octadecanethiol exerts its effects primarily through the formation of self-assembled monolayers. These monolayers modify the surface properties of materials, making them hydrophobic and reducing their surface energy . The thiol group (-SH) of 1-octadecanethiol binds strongly to metal surfaces, particularly gold, forming a stable monolayer .
Comparison with Similar Compounds
1-Octadecanethiol is similar to other long-chain alkanethiols such as:
1-Dodecanethiol: This compound has a shorter carbon chain (12 carbons) and is used for similar surface modification applications.
1-Hexadecanethiol: With a 16-carbon chain, it is also used for forming self-assembled monolayers.
1-Octanethiol: This compound has an 8-carbon chain and is used in similar applications but provides different surface properties due to its shorter chain length.
1-Octadecanethiol is unique due to its longer carbon chain, which provides enhanced hydrophobicity and stability in self-assembled monolayers .
Properties
Molecular Formula |
C54H66N10O10S2 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16R,19S,22S,25R)-25-amino-13-(4-aminobutyl)-7,19,22-tribenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carboxylic acid |
InChI |
InChI=1S/C54H66N10O10S2/c1-32(65)46-53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(54(73)74)31-76-75-30-38(56)47(66)59-41(25-33-15-5-2-6-16-33)49(68)60-42(26-34-17-7-3-8-18-34)50(69)61-44(28-36-29-57-39-22-12-11-21-37(36)39)52(71)58-40(48(67)64-46)23-13-14-24-55/h2-12,15-22,29,32,38,40-46,57,65H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |
InChI Key |
PJRZZHKHLDKTKL-OCZUONHDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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